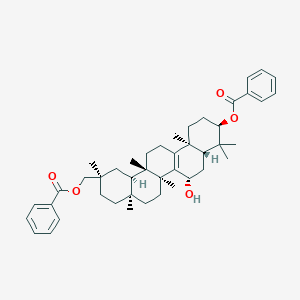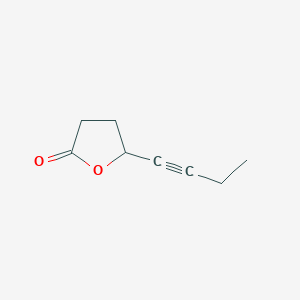
5-But-1-ynyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-1-ynyloxolan-2-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its physiological and biochemical effects.
Mechanism Of Action
The mechanism of action of 5-But-1-ynyloxolan-2-one is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form new compounds. It has also been shown to undergo ring-opening reactions under certain conditions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-But-1-ynyloxolan-2-one are not well studied. However, it has been shown to have antimicrobial properties and has been used as a preservative in some food products.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-But-1-ynyloxolan-2-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various organic synthesis reactions. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Future Directions
There are several future directions for research on 5-But-1-ynyloxolan-2-one. One of the most promising directions is the study of its potential applications in drug discovery. This compound has been shown to have antimicrobial properties, and further research could lead to the development of new antibiotics. Additionally, the use of 5-But-1-ynyloxolan-2-one as a ligand in metal-catalyzed reactions could lead to the development of new catalysts with improved activity and selectivity. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 5-But-1-ynyloxolan-2-one is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method is well established, and its mechanism of action is currently being studied. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery and catalysis.
Synthesis Methods
5-But-1-ynyloxolan-2-one can be synthesized using various methods. One of the most common methods involves the reaction of butynol and glycidyl tosylate in the presence of a base catalyst. Another method involves the reaction of butynol and epichlorohydrin in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-But-1-ynyloxolan-2-one.
Scientific Research Applications
5-But-1-ynyloxolan-2-one has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis. This compound has been used as a building block for the synthesis of various organic compounds. It has also been used as a ligand in metal-catalyzed reactions.
properties
CAS RN |
133399-88-9 |
|---|---|
Product Name |
5-But-1-ynyloxolan-2-one |
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
5-but-1-ynyloxolan-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2,5-6H2,1H3 |
InChI Key |
YVGBQGHJBULGDD-UHFFFAOYSA-N |
SMILES |
CCC#CC1CCC(=O)O1 |
Canonical SMILES |
CCC#CC1CCC(=O)O1 |
synonyms |
2(3H)-Furanone, 5-(1-butynyl)dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



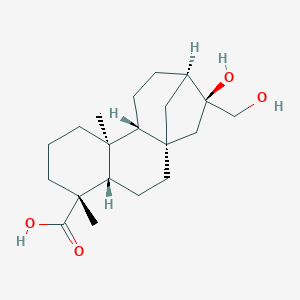
![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)
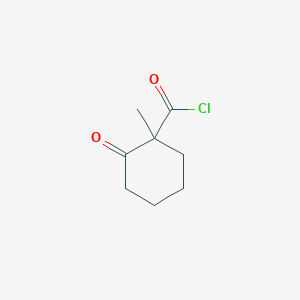

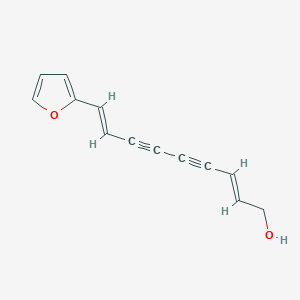
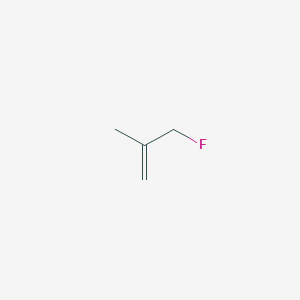
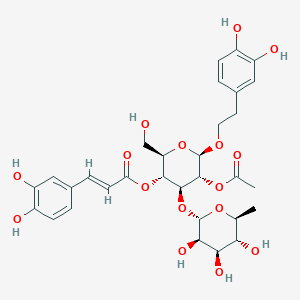
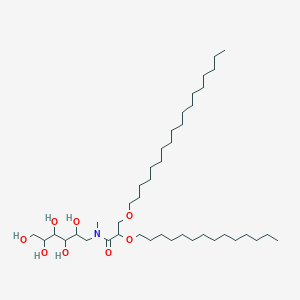
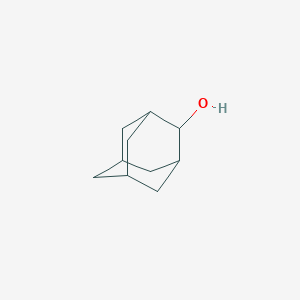
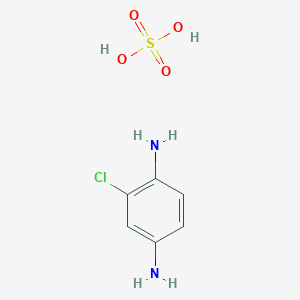
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)
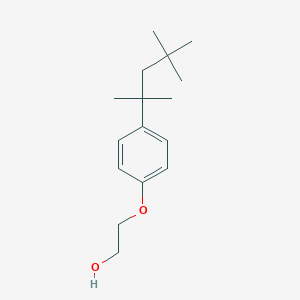
![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)
